4-Chloro-2,2,6,6-tetramethylpiperidine
Overview
Description
4-Chloro-2,2,6,6-tetramethylpiperidine is an organic compound belonging to the class of piperidines. It is a derivative of 2,2,6,6-tetramethylpiperidine, with a chlorine atom substituted at the 4-position. This compound is known for its use in various chemical reactions and applications due to its unique structural properties.
Scientific Research Applications
4-Chloro-2,2,6,6-tetramethylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of various derivatives.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
Safety and Hazards
Future Directions
The potential application of 4-Chloro-2,2,6,6-tetramethylpiperidine in the field of non-linear optics demands the investigation of its structural and bonding features contributing to the hyper-polarizability enhancement by analyzing the vibrational modes using IR and Raman spectroscopy . Its derivatives are a mainstay of hindered amine light stabilizers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,2,6,6-tetramethylpiperidine typically involves the chlorination of 2,2,6,6-tetramethylpiperidine. One common method is the reaction of 2,2,6,6-tetramethylpiperidine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the 4-position.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the chlorine atom can lead to the formation of 2,2,6,6-tetramethylpiperidine.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 4-substituted 2,2,6,6-tetramethylpiperidines.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of 2,2,6,6-tetramethylpiperidine.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: The parent compound without the chlorine substitution.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: A hydroxyl derivative with different reactivity and applications.
4-Amino-2,2,6,6-tetramethylpiperidine: An amino derivative used in different synthetic applications.
Uniqueness
4-Chloro-2,2,6,6-tetramethylpiperidine is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic and research applications where selective reactivity is required.
Properties
IUPAC Name |
4-chloro-2,2,6,6-tetramethylpiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClN/c1-8(2)5-7(10)6-9(3,4)11-8/h7,11H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKOFHVPNLKHOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381659 | |
Record name | 4-chloro-2,2,6,6-tetramethylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1463-00-9 | |
Record name | 4-chloro-2,2,6,6-tetramethylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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